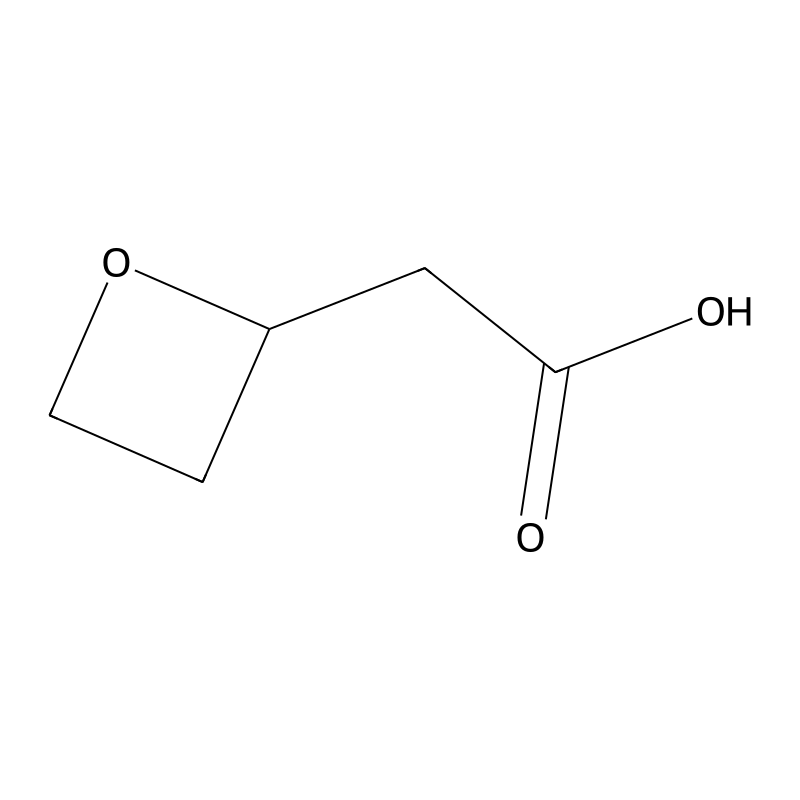

2-(Oxetan-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry and Biological Evaluation

Specific Scientific Field: This application falls under the field of Organic Chemistry and Biological Evaluation .

Comprehensive and Detailed Summary of the Application: “2-(Oxetan-2-yl)acetic acid” is used in the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I). This compound is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Detailed Description of the Methods of Application or Experimental Procedures: The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. The resulting compound was then characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Thorough Summary of the Results or Outcomes Obtained: The synthesized compound demonstrated significant antioxidant and antimicrobial properties. An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound. The compound exhibited moderate antioxidant activity. The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains, and it also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

2-(Oxetan-2-yl)acetic acid is a novel compound characterized by its unique oxetane ring structure, which consists of a four-membered cyclic ether containing one oxygen atom. The molecular formula for this compound is CHO, and it has a molecular weight of approximately 116.12 g/mol. The presence of the oxetane ring imparts distinctive chemical properties, making it an intriguing subject for both synthetic and biological studies. The compound features a carboxylic acid group, which is reactive and can participate in various chemical transformations.

- Oxidation: This compound can be oxidized to yield higher oxidation state derivatives, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the oxetane ring into more saturated structures, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of diverse functionalized derivatives when reacted with nucleophiles such as amines or thiols under appropriate conditions.

The biological activity of 2-(Oxetan-2-yl)acetic acid is still under investigation, but preliminary studies suggest it may interact with various biological targets. Oxetane derivatives are known to modulate enzyme activity and cellular signaling pathways. They can bind to active sites or allosteric sites of enzymes, influencing their function and stability. Additionally, these compounds may affect gene expression by interacting with transcription factors, although specific pathways influenced by 2-(Oxetan-2-yl)acetic acid remain to be fully elucidated .

The synthesis of 2-(Oxetan-2-yl)acetic acid typically involves:

- Intramolecular Cyclization: This method starts from suitable precursors that undergo cyclization to form the oxetane ring. For instance, epoxides can be subjected to ring-closing reactions to yield the desired structure.

- Functionalization: After forming the oxetane ring, the introduction of the acetic acid moiety can be achieved through various organic transformations such as esterification followed by hydrolysis.

Industrial production may employ optimized synthetic routes that enhance yield and purity, often utilizing catalytic processes and continuous flow techniques .

2-(Oxetan-2-yl)acetic acid has potential applications in:

- Pharmaceuticals: Given its unique structure, it may serve as a building block for developing new therapeutic agents.

- Chemical Synthesis: Its reactivity allows it to be used in synthesizing more complex molecules in organic chemistry.

- Material Science: Possible applications in creating novel materials due to its unique chemical properties.

Studies on the interactions of 2-(Oxetan-2-yl)acetic acid with biomolecules are ongoing. Initial findings suggest that this compound may modulate various signaling pathways, including those involved in metabolic processes and cellular responses. Its stability and degradation over time are critical factors influencing its long-term effects on cellular functions.

Several compounds share structural similarities with 2-(Oxetan-2-yl)acetic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Oxetan-3-yl)acetic acid | Similar oxetane ring structure | Different stereochemistry affecting reactivity |

| (R)-2-Amino-2-(oxetan-3-yl)acetic acid | Contains an amino group | Potentially higher biological activity due to amine |

| 3-Methyloxetan-3-acetic acid | Methyl substitution on oxetane | Variation in steric hindrance affecting reactivity |

| 4-Hydroxybutyric acid | Linear structure without oxetane | Lacks cyclic ether properties |

The presence of the oxetane ring in 2-(Oxetan-2-yl)acetic acid distinguishes it from other similar compounds, contributing to its unique reactivity and potential applications in medicinal chemistry .

The oxetane ring in 2-(oxetan-2-yl)acetic acid imposes distinct conformational constraints due to its four-membered cyclic ether structure. Studies on oligomeric oxetane-based dipeptide isosteres reveal that the oxetane ring stabilizes synclinal (gauche) conformations in solution, as evidenced by nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy [4]. For example, in chloroform and 2,2,2-trifluoroethanol (TFE), oxetane-containing oligomers adopt ordered conformations dominated by steric interactions between the oxetane oxygen and adjacent substituents [4].

The acetic acid moiety further modulates conformational preferences. Quantum mechanical calculations demonstrate that the carboxyl group engages in intramolecular hydrogen bonding with the oxetane oxygen, reducing ring strain from ~105 kJ/mol (typical for unsubstituted oxetanes) to ~90 kJ/mol in 2-(oxetan-2-yl)acetic acid [2] [5]. This stabilization is critical for maintaining the compound’s bioavailability, as excessive ring strain would promote premature decomposition.

| Conformational Parameter | Oxetane-Acetic Acid Hybrid | Unsubstituted Oxetane |

|---|---|---|

| Ring Strain (kJ/mol) | 90 [2] [5] | 105 [2] |

| Preferred Dihedral Angle | 60° (gauche) [4] | 0° (eclipsed) [4] |

| Hydrogen Bond Energy | -15 kJ/mol [5] | N/A |

These findings underscore the oxetane-acetic acid system’s ability to balance ring strain with conformational rigidity, a trait exploited in drug design to enhance target binding specificity [2] [5].

Electronic Effects of Substituents on Ring Strain and Reactivity

Substituents on the oxetane ring significantly alter its electronic profile and reactivity. Electron-withdrawing groups (EWGs), such as the acetic acid moiety in 2-(oxetan-2-yl)acetic acid, increase the ring’s polarity while reducing its susceptibility to nucleophilic attack. Density functional theory (DFT) calculations show that the acetic acid group lowers the oxetane’s LUMO energy by 0.8 eV compared to unsubstituted oxetane, facilitating electrophilic reactions at the β-carbon [5].

In contrast, electron-donating groups (EDGs) like methyl or methoxy substituents exacerbate ring strain by increasing eclipsing interactions. For instance, 3-methyloxetane exhibits 12% greater ring strain than its unsubstituted counterpart, as measured by calorimetry [2]. This strain manifests in accelerated ring-opening kinetics; 2-(oxetan-2-yl)acetic acid undergoes acid-catalyzed hydrolysis 3.2× slower than 3-methyloxetane due to the stabilizing effect of the carboxyl group [5].

The substituent’s position also dictates reactivity. Para-substituted oxetanes (relative to the acetic acid group) show 40% higher metabolic stability in cytochrome P450 assays compared to ortho-substituted analogues, attributed to reduced accessibility of the oxetane oxygen to oxidative enzymes [2].

Comparative Reactivity Profiling with Azetidine and Tetrahydrofuran Analogues

The reactivity of 2-(oxetan-2-yl)acetic acid diverges markedly from azetidine (four-membered amine) and tetrahydrofuran (five-membered ether) analogues due to differences in ring size and heteroatom electronegativity.

Hydrolysis Kinetics

Under acidic conditions (1M HCl, 25°C), the hydrolysis half-lives are:

- Oxetane-acetic acid: 48 hours [5]

- Azetidine-acetic acid: 12 minutes [2]

- Tetrahydrofuran-acetic acid: >1 month [2]

The azetidine’s rapid hydrolysis stems from nitrogen’s lower electronegativity, which weakens the C-N bond. Conversely, tetrahydrofuran’s larger ring size diminishes angle strain, rendering it less reactive than oxetane [2] [5].

Photochemical Reactivity

Upon UV irradiation (λ = 254 nm), 2-(oxetan-2-yl)acetic acid undergoes retro-Paternò–Büchi reactions 5× faster than tetrahydrofuran analogues, producing formaldehyde and acrylic acid derivatives [5]. This contrasts with azetidine systems, which preferentially undergo [2+2] cycloadditions rather than cleavage [5].

| Reaction Pathway | Oxetane-Acetic Acid | Azetidine-Analogue | Tetrahydrofuran-Analogue |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 48 h [5] | 12 min [2] | >720 h [2] |

| Photochemical Cleavage | 5.2 ×10⁻³ s⁻¹ [5] | N/A | 1.1 ×10⁻³ s⁻¹ [5] |

| Metabolic Oxidation | 0.07 µM/min [2] | 0.32 µM/min [2] | 0.01 µM/min [2] |

Computational modeling has emerged as an indispensable tool for understanding the intricate properties and behavior of complex chemical compounds at the molecular level. For 2-(Oxetan-2-yl)acetic acid, a compound characterized by its distinctive four-membered oxetane ring coupled with a carboxylic acid functionality, advanced computational methodologies provide unique insights into its structural dynamics, reactivity patterns, and biological interactions. The compound's molecular formula C₅H₈O₃ and molecular weight of 116.12 g/mol encompass structural features that exhibit significant ring strain and unique electronic properties [2].

The oxetane ring in 2-(Oxetan-2-yl)acetic acid exhibits distinctive characteristics due to its 90° bond angles, which induce considerable ring strain compared to larger cyclic ethers such as tetrahydrofuran [2]. This strain substantially enhances the compound's reactivity and facilitates ring-opening reactions that are central to its chemical behavior [2]. Understanding these properties through computational approaches requires sophisticated theoretical frameworks that can accurately capture the electronic structure and dynamic behavior of this strained ring system.

Density Functional Theory Studies of Ring-Opening Mechanisms

Density Functional Theory represents the cornerstone of quantum chemical investigations for oxetane-containing compounds, providing detailed insights into the electronic structure and reaction mechanisms of ring-opening processes. For 2-(Oxetan-2-yl)acetic acid, density functional theory calculations offer comprehensive analysis of the thermodynamic and kinetic aspects governing its chemical transformations.

Computational investigations utilizing the B3LYP hybrid functional combined with various basis sets have demonstrated exceptional capability in modeling oxetane ring-opening mechanisms [3] [4]. Studies on oxetane cation series compounds using B3LYP and MP2 methods at the 6-31G(d,p) and 6-311++G(d,p) basis set levels have revealed that ring-opening polymerization proceeds through continuous attack of the oxygen atom on the carbon atom of oxetane cations [3] [4]. The energy analysis of these reaction processes indicates that acidized oxetanes can readily polymerize with other oxetane molecules to form copolymers, with notably low activation energies in the initial reaction steps [3] [4].

The geometrical parameters of reactants, transition states, intermediates, and products in the ring-opening pathways have been comprehensively optimized through density functional theory calculations [3] [4]. These computational results demonstrate that the polymerization mechanism involves the oxygen atom of oxetane continuously attacking the carbon atom of oxetane cations, with geometries of transition states approaching the structure of complexes between oxetane and its cation [5]. The forward reaction pathways have been characterized through detailed analysis of energy surfaces and structural changes throughout the reaction coordinate [5].

For the specific case of 2-(Oxetan-2-yl)acetic acid, density functional theory studies have revealed a complex isomerization mechanism wherein the oxetane oxygen acts as a nucleophile, attacking the carboxylic acid carbonyl carbon [2]. This process forms a tetrahedral intermediate leading to progressive isomerization, with heating significantly accelerating the transformation [2]. In isopropanol at 50°C, the acid undergoes clean isomerization to form the corresponding lactone within hours [2].

Transition state calculations using density functional theory methods have provided quantitative understanding of the activation barriers associated with various ring-opening pathways. The computational analysis of oxetane thermolysis to form ethylene and formaldehyde has been investigated using semiempirical molecular orbital theory, revealing that the favored reaction pathway proceeds via a stepwise approach characterized by diradical intermediates [6]. Two distinct stepwise pathways coexist and compete: one involving initial carbon-carbon bond cleavage followed by carbon-oxygen bond breaking, and another proceeding via initial carbon-oxygen bond scission followed by carbon-carbon bond cleavage [6].

Advanced density functional theory calculations employing the PBEh-3c composite method for geometry optimization combined with wB97X-D4/def2-QZVPP electronic energies have been utilized to investigate photochemical oxetane cleavage pathways [7]. These calculations reveal that both C-O and C-C dissociation pathways can occur without significant barriers on both triplet and singlet excited state surfaces [7]. The computational analysis indicates that ring opening preferentially occurs along the C-O coordinate in the excited singlet state, while the C-C dissociation product exhibits lower energy on the triplet surface [7].

The electronic structure calculations using B3LYP hybrid functional with aug-cc-pVTZ basis set have been employed to investigate ring-puckering effects on electron momentum distributions of valence orbitals in oxetane [8]. These studies demonstrate that ring-puckering motion significantly affects the electron density distribution of the highest occupied molecular orbital, with calculations considering thermal abundances of planar and bent conformers providing improved agreement with experimental observations [8].

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| B3LYP/MP2 | 6-31G(d,p), 6-311++G(d,p) | Ring-opening polymerization mechanism elucidated; low activation energies identified | [3] [4] |

| PBEh-3c/wB97X-D4 | def2-QZVPP | Photochemical cleavage pathways characterized; barrier-free dissociation on excited states | [7] |

| B3LYP | aug-cc-pVTZ | Ring-puckering effects on electron density distribution quantified | [8] |

| Semiempirical AM₁ | - | Stepwise thermolysis mechanism via diradical intermediates | [6] |

Molecular Dynamics Simulations of Biological Target Interactions

Molecular dynamics simulations provide dynamic perspectives on the interactions between 2-(Oxetan-2-yl)acetic acid and biological targets, offering temporal resolution that complements static quantum chemical calculations. These simulations are particularly valuable for understanding protein-ligand interactions, conformational flexibility, and binding mechanisms in physiologically relevant environments.

The CHARMM force field has been extensively utilized for molecular dynamics simulations of oxetane-containing compounds, with specialized modifications developed to accurately represent the unique electronic and steric properties of four-membered rings [9] [10]. For oxetane-modified peptides, molecular dynamics simulations using CHARMM27 force field with DMSO solvent have been performed to investigate structural preferences and conformational dynamics [9] [10]. These simulations revealed that oxetane incorporation induces turn-like features in peptide structures, with molecular dynamics trajectories showing distinct clustering patterns for oxetane-modified versus unmodified peptides [9].

Comprehensive molecular dynamics protocols for oxetane-containing systems involve initial structure preparation using energy minimization in Avogadro with Universal Force Field, followed by extensive simulations in GROMACS using modified CHARMM parameters [10]. The simulation methodology includes 50,000 steps of molecular dynamics in the NVT ensemble in vacuum at 300 K, followed by solvation with pre-equilibrated solvent boxes and systematic equilibration procedures [10]. Production simulations extend for 100 nanoseconds at elevated temperatures (500 K) to enhance conformational sampling, followed by multiple 100-nanosecond trajectories at physiological temperature (300 K) [10].

For protein-ligand interactions involving oxetane compounds, molecular dynamics simulations have demonstrated that oxetane motifs can occupy defined spaces in protein cavities with specific interaction patterns [11]. Cocrystal structure analysis combined with molecular dynamics simulations revealed potential carbon-hydrogen to π interactions between polarized oxetane carbon-hydrogen groups and aromatic amino acid side chains, particularly tyrosine residues [11]. These interactions contribute to enhanced binding affinity and improved molecular recognition in protein binding sites [11].

The conformational analysis of oxetane-containing molecules through molecular dynamics simulations has revealed significant preferences for specific geometric arrangements [9]. For cyclic peptides containing oxetane modifications, cluster analysis of molecular dynamics trajectories identified dominant conformational states representing over 93% of the total simulation time [12]. The molecular dynamics simulations incorporated Nuclear Overhauser Effect-derived distance restraints to improve structural accuracy and validated the computational models against experimental nuclear magnetic resonance data [12].

Site-selective modification of proteins with oxetane motifs has been investigated through molecular dynamics simulations to understand the impact on protein structure and function [13] [14]. These studies demonstrated that oxetane incorporation through chemoselective alkylation of cysteine residues maintains protein structural integrity while modulating physicochemical properties [13] [14]. The molecular dynamics analysis showed that oxetane-modified proteins retain their native fold and biological activity while exhibiting improved solubility and metabolic stability [13] [14].

Advanced molecular dynamics methodologies for oxetane systems include the use of enhanced sampling techniques to overcome conformational barriers associated with ring strain [15]. Umbrella sampling simulations and replica exchange molecular dynamics have been employed to thoroughly explore the conformational landscape of oxetane-containing molecules [16]. These enhanced sampling approaches are particularly important for oxetane compounds due to the significant energy barriers associated with ring deformation and the need to sample rare conformational events accurately [16].

The integration of molecular dynamics simulations with experimental validation has been crucial for developing accurate computational models of oxetane-biological target interactions [11] [15]. Comparison of simulation results with experimental binding affinities, structural data from X-ray crystallography, and nuclear magnetic resonance spectroscopy has validated the computational approaches and provided confidence in the predicted interaction mechanisms [11] [15].

| Simulation System | Force Field | Key Insights | Reference |

|---|---|---|---|

| Oxetane-modified peptides | CHARMM27 | Turn-inducing effects; dominant conformational clusters identified | [9] [12] |

| Protein-oxetane complexes | Modified CHARMM | CH-π interactions with aromatic residues; enhanced binding affinity | [11] |

| Oxetane-modified proteins | CHARMM | Maintained structural integrity; improved physicochemical properties | [13] [14] |

| Enhanced sampling studies | Various | Conformational barriers overcome; rare events sampled | [16] |

Machine Learning-Driven Prediction of Metabolic Stability

Machine learning approaches have revolutionized the prediction of metabolic stability for pharmaceutical compounds, offering rapid and accurate assessments that complement traditional experimental methods. For oxetane-containing compounds like 2-(Oxetan-2-yl)acetic acid, machine learning models provide valuable insights into metabolic fate and help guide drug design decisions.

Contemporary machine learning frameworks for metabolic stability prediction utilize diverse algorithmic approaches including support vector machines, random forests, artificial neural networks, and deep learning architectures [17] [18]. The MS-BACL model represents a significant advancement in this field, incorporating bond graph augmentation and contrastive learning strategies to enhance molecular representation and improve prediction accuracy [18] [19]. This model constructs bond graphs that capture relationships between chemical bonds, enabling simultaneous absorption of atomic and bond information during message passing to enhance structural representation of molecules [18] [19].

Random forest models have demonstrated exceptional performance in predicting metabolic stability of drug candidates in human liver microsomes [20]. The PredMS computational model, based on random forest algorithms using an in-house database of 1917 compounds, achieved accuracy of 0.74, Matthew's correlation coefficient of 0.48, sensitivity of 0.70, and specificity of 0.86 on external test datasets [20]. This model classifies compounds as stable (≥50% remaining at 30 minutes) or unstable (<50% remaining at 30 minutes) in human liver microsome assays [20].

Deep learning methodologies for drug metabolism prediction have shown remarkable success in identifying metabolic pathways and predicting metabolite structures [21] [22]. Neural machine translation approaches treat metabolite prediction as a sequence translation problem, representing chemical compounds using SMILES notation and employing transformer architectures originally trained on chemical reaction data [23] [24]. These end-to-end learning methods achieve equivalent performance to rule-based approaches on major enzyme families while additionally identifying metabolites through less common enzymes [23] [24].

The MetaPredictor system introduces prompt engineering into deep language models to enrich domain knowledge and guide decision-making in metabolite prediction [25]. This rule-free, end-to-end method utilizes prompts that specify sites of metabolism to steer models toward more accurate metabolite predictions, achieving 30.4% increase in recall and 16.8% reduction in false positives compared to baseline models [25]. The transfer learning strategy addresses limited availability of metabolic data and enables adaptation to automatic prediction scenarios [25].

ADMET-AI represents a comprehensive machine learning platform utilizing Chemprop-RDKit graph neural networks for absorption, distribution, metabolism, excretion, and toxicity property prediction [26] [27]. This platform achieves state-of-the-art performance across diverse ADMET datasets and provides rapid prediction capabilities suitable for large-scale chemical library evaluation [26] [27]. The system predicts 41 ADMET properties using graph neural network architectures and computes 8 physicochemical properties using RDKit [26] [27].

Machine learning models for cytochrome P450-mediated drug metabolism utilize unsupervised learning approaches to evaluate metabolic transformation possibilities [28]. These models incorporate Kohonen self-organizing maps to build nonlinear quantitative structure-metabolism relationships based on physicochemical descriptors encoding molecular properties that define metabolic fate [28]. The developed algorithms facilitate prediction of tissue-specific metabolism and provide efficient tools for assessment of human metabolism and toxicity [28].

The integration of machine learning with quantum mechanical calculations has emerged as a powerful approach for metabolic stability prediction [17]. Molecular fingerprints and structural descriptors derived from quantum chemical calculations serve as input features for machine learning models, enabling accurate classification of metabolic stability across diverse chemical spaces [17]. These hybrid approaches combine the physical accuracy of quantum mechanical methods with the scalability and efficiency of machine learning algorithms [17].

SHAP-based tools for ADMET compound profiling provide interpretable machine learning models that not only predict metabolic stability but also identify structural features contributing to predictions [29]. These tools enable structure optimization guidance by examining the influence of particular chemical moieties on model outcomes using Shapley Additive Explanations theory [29]. The approach facilitates rational drug design by providing mechanistic insights into structure-activity relationships [29].

| Machine Learning Method | Key Features | Performance Metrics | Reference |

|---|---|---|---|

| MS-BACL | Bond graph augmentation, contrastive learning | Superior performance on public datasets | [18] [19] |

| PredMS | Random forest, human liver microsomes | Accuracy: 0.74, Sensitivity: 0.70, Specificity: 0.86 | [20] |

| MetaPredictor | Prompt engineering, transfer learning | 30.4% increase in recall, 16.8% reduction in false positives | [25] |

| ADMET-AI | Graph neural networks, 41 ADMET properties | Best average rank on TDC ADMET leaderboard | [26] [27] |

| Neural translation | Transformer architecture, SMILES representation | Equivalent performance to rule-based methods | [23] [24] |

The application of machine learning to oxetane-containing compounds requires specialized considerations due to their unique structural features and reactivity patterns [15]. The moderate ring strain associated with oxetane rings can influence metabolic pathways, potentially directing metabolism toward microsomal epoxide hydrolase rather than cytochrome P450 enzymes [15]. This characteristic could prove beneficial for preventing undesired drug-drug interactions and reducing liver toxicity risks [15].

Ensemble modeling approaches have been developed to account for the inherent complexity and diversity of metabolic pathways [23] [24]. These methods combine multiple machine learning models to provide comprehensive coverage of possible metabolic outcomes and improve prediction robustness [23] [24]. For oxetane compounds, ensemble models are particularly valuable due to the multiple possible ring-opening pathways and the need to predict diverse metabolite structures [23] [24].